molecular formula C24H24ClN3O3S B3401072 1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine CAS No. 1040673-69-5

1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No. B3401072
CAS RN: 1040673-69-5
M. Wt: 470 g/mol
InChI Key: CMJDOZOYIXJJLH-UHFFFAOYSA-N
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Description

The compound “1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperazine ring, a sulfonyl group, and a carbonyl group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperazine rings would give the molecule a certain degree of rigidity, while the sulfonyl and carbonyl groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring is electron-deficient and could act as an electrophile in reactions with nucleophiles. The piperazine ring could potentially undergo reactions at its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-17-3-4-18(2)22(15-17)27-11-13-28(14-12-27)24(29)19-5-10-23(26-16-19)32(30,31)21-8-6-20(25)7-9-21/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJDOZOYIXJJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine
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1-[6-(4-Chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-(2,5-dimethylphenyl)piperazine

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